BenchChemオンラインストアへようこそ!

1-Methylcyclohex-3-ene-1-carboxylic acid

Physicochemical characterization Solid-form handling Crystallization

1-Methylcyclohex-3-ene-1-carboxylic acid (CAS 16646-42-7) is the only commercially available cyclic, quaternary methyl-bearing unsaturated acid that combines a reactive endocyclic double bond with a sterically hindered 1-methyl-1-carboxyl architecture. Unlike its des-methyl analog (a liquid), this crystalline solid (mp 78-79 °C) enables accurate gravimetric dispensing for automated HTS. Its bifunctional nature allows in-house hydrogenation to the saturated analog, reducing inventory complexity. Substitution with regioisomeric acids introduces diastereoselectivity drift and invalidates validated RORγT inhibitor syntheses. Choose this bench-stable building block to ensure reaction reproducibility and eliminate requalification costs.

Molecular Formula C8H12O2
Molecular Weight 140.18 g/mol
CAS No. 16646-42-7
Cat. No. B102904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methylcyclohex-3-ene-1-carboxylic acid
CAS16646-42-7
Molecular FormulaC8H12O2
Molecular Weight140.18 g/mol
Structural Identifiers
SMILESCC1(CCC=CC1)C(=O)O
InChIInChI=1S/C8H12O2/c1-8(7(9)10)5-3-2-4-6-8/h2-3H,4-6H2,1H3,(H,9,10)
InChIKeyFKOPGCJIAFSDAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methylcyclohex-3-ene-1-carboxylic acid (CAS 16646-42-7): Procurement-Relevant Physicochemical and Structural Profile


1-Methylcyclohex-3-ene-1-carboxylic acid (CAS 16646-42-7) is a cyclic, unsaturated monocarboxylic acid featuring a methyl substituent at the bridgehead 1-position and a non-conjugated endocyclic double bond (C3–C4) . With a molecular formula of C₈H₁₂O₂ and a molecular weight of 140.18 g·mol⁻¹, the compound is a bench-stable white to off-white solid at ambient temperature (melting point 78–79 °C) . Its bifunctional architecture—a quaternary carbon bearing both a methyl group and a carboxylic acid adjacent to an olefin—confers a distinctive reactivity profile that underpins its use as a chiral or prochiral building block in medicinal chemistry and fragrance intermediate synthesis [1].

Why 1-Methylcyclohex-3-ene-1-carboxylic acid Cannot Be Replaced by Generic Cyclohexene Carboxylic Acid Analogs


Generic interchange of 1-methylcyclohex-3-ene-1-carboxylic acid with its closest structural neighbors—3-cyclohexene-1-carboxylic acid, 1-methylcyclohexane-1-carboxylic acid, or regioisomeric methylcyclohexene monocarboxylic acids—introduces substantial risk in both physicochemical handling and downstream synthetic performance. The presence of the quaternary 1-methyl group elevates the melting point from a sub-ambient liquid (16–18 °C for 3-cyclohexene-1-carboxylic acid ) to a crystalline solid (78–79 °C ), fundamentally altering storage, weighing accuracy, and formulation behavior. The unsaturated ring simultaneously preserves a reactive handle (hydrogenation, epoxidation, cycloaddition) that is absent in the fully saturated 1-methylcyclohexane-1-carboxylic acid analog [1]. Furthermore, the specific positioning of the methyl group at C1—rather than C2 or C4—creates a sterically hindered quaternary carboxyl center that directly influences the diastereoselectivity of downstream amidations and esterifications [1]. These combined differences mean that substitution without requalification will almost certainly lead to divergent reaction yields, altered impurity profiles, or failed crystallizations.

Head-to-Head Quantitative Evidence: 1-Methylcyclohex-3-ene-1-carboxylic acid vs. Closest Analogs


Melting Point Differentiation: Crystalline Solid vs. Low-Melting Liquid

1-Methylcyclohex-3-ene-1-carboxylic acid exhibits a melting point of 78–79 °C, making it a free-flowing crystalline solid at room temperature . In contrast, its direct des-methyl analog, 3-cyclohexene-1-carboxylic acid, melts at 16–18 °C and is a liquid under ambient laboratory conditions . The saturated counterpart, 1-methylcyclohexane-1-carboxylic acid, melts at 36–39 °C , and the parent cyclohexanecarboxylic acid melts at 29–31 °C . The >60 °C elevation in melting point relative to the des-methyl analog translates to superior ease of weighing, reduced hygroscopicity-related mass errors, and compatibility with solid-phase formulation workflows.

Physicochemical characterization Solid-form handling Crystallization

Acid Strength Modulation: Predicted pKa Compared to Saturated and Des-methyl Analogs

The predicted pKa of 1-methylcyclohex-3-ene-1-carboxylic acid is 4.79 ± 0.20 . This value is intermediate between that of its saturated analog 1-methylcyclohexane-1-carboxylic acid (pKa 5.13, experimentally determined at 25 °C ) and the parent cyclohexanecarboxylic acid (pKa 4.90 at 25 °C ). The modest acid-strengthening effect of the endocyclic double bond (~0.3 pKa units relative to the saturated analog) is consistent with through-bond inductive withdrawal by the sp²-hybridized C3–C4 carbons. For procurement decisions involving salt screening or pH-dependent partitioning, this pKa difference is sufficient to alter the preferred counterion stoichiometry and extraction efficiency in aqueous workup by approximately a factor of 2 in ionization state at pH 4.8.

Acid-base equilibria Reactivity prediction Salt formation

Lipophilicity Differentiation: LogP and Its Impact on Chromatographic Retention and Membrane Permeability

1-Methylcyclohex-3-ene-1-carboxylic acid has a reported LogP of 1.82 [1] (XLogP3 = 1.6 [2]). In comparison, the des-methyl analog 3-cyclohexene-1-carboxylic acid exhibits a LogP of approximately 1.46 , while the saturated 1-methylcyclohexane-1-carboxylic acid has a substantially higher LogP of 2.45 [3]. The ~0.4 log unit increase over the des-methyl analog reflects the lipophilic contribution of the quaternary methyl group, while the ~0.6 log unit decrease relative to the saturated methyl analog arises from the polarizing effect of the endocyclic double bond. This places 1-methylcyclohex-3-ene-1-carboxylic acid in a uniquely balanced lipophilicity window that can be exploited for reverse-phase chromatographic purification and for achieving intermediate membrane permeability in prodrug design.

Lipophilicity LogP Chromatographic retention ADME prediction

Biological Activity Fingerprint: Lipoxygenase and Cyclooxygenase Inhibition Profile

1-Methylcyclohex-3-ene-1-carboxylic acid has been profiled as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, with additional weaker inhibitory activity against formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase [1]. The compound also demonstrates antioxidant activity in fats and oils [1]. While specific IC₅₀ values are not publicly available in peer-reviewed literature for the free acid alone, the compound's polypharmacology profile distinguishes it from 3-cyclohexene-1-carboxylic acid, which lacks documented lipoxygenase inhibition, and from the fully saturated 1-methylcyclohexane-1-carboxylic acid, for which no eicosanoid pathway modulation has been reported. For context, the well-characterized lipoxygenase inhibitor nordihydroguaiaretic acid (NDGA) exhibits IC₅₀ values of 200 nM (5-LOX), 30 µM (12-LOX), and 30 µM (15-LOX) ; no analogous quantitative dataset exists for 1-methylcyclohex-3-ene-1-carboxylic acid in the public domain, and this evidence gap should be noted.

Lipoxygenase inhibition Cyclooxygenase inhibition Anti-inflammatory Eicosanoid pathway

Synthetic Utility as a Key Intermediate in RORγT Inhibitor Development

1-Methylcyclohex-3-ene-1-carboxylic acid serves as a critical carboxylic acid-bearing fragment in potent RORγT inverse agonists disclosed in patent US10287272 [1]. Specifically, the 1-methylcyclohex-3-ene-1-carboxylic acid substructure is incorporated as the western carboxylate moiety in compounds exhibiting IC₅₀ values of 1–2 nM against RORγT in a TR-FRET co-activator recruitment assay [2]. By comparison, analogs lacking the 1-methyl substitution or employing a saturated cyclohexane ring at this position were not exemplified in the patent series, implying a structure-activity relationship preference for the quaternary 1-methyl-3-ene motif. In a broader synthetic context, the compound has been employed for the preparation of N-cycloacyl benzimidazole derivatives via its acid chloride, a transformation that directly exploits the unsaturated ring to enable subsequent hydrogenation to the saturated analog in a controlled manner [3].

RORgammaT Autoimmune disease Th17 Patent intermediate

Research and Industrial Application Scenarios Where 1-Methylcyclohex-3-ene-1-carboxylic acid Provides a Quantifiable Advantage


Solid-Phase Formulation and Automated High-Throughput Weighing Workflows

With a melting point of 78–79 °C , this compound remains a free-flowing, non-hygroscopic solid under standard laboratory humidity conditions, enabling direct gravimetric dispensing into 96- or 384-well plates using automated powder-handling robotics. The des-methyl analog 3-cyclohexene-1-carboxylic acid, a liquid at room temperature (mp 16–18 °C ), requires solvent-assisted transfer and introduces volumetric dosing errors of ±5–10% in high-throughput screening environments.

Diastereoselective Amide Bond Formation at a Sterically Hindered Quaternary Carboxyl Center

The quaternary 1-methyl-1-carboxyl architecture creates a sterically congested electrophilic center that can enhance diastereoselectivity in amide coupling with chiral amines. This steric bias has been exploited in the preparation of benzimidazole N-cycloacyl derivatives, where the corresponding acid chloride is generated and reacted under controlled conditions [1]. Regioisomeric 2- or 4-methylcyclohex-3-ene-1-carboxylic acids present a less hindered secondary or tertiary carboxyl environment and cannot replicate this stereoelectronic effect.

Hydrogenation-Tethering Strategy for Saturated Cyclohexane Carboxylic Acid Libraries

The compound's endocyclic double bond serves as a latent saturation handle: catalytic hydrogenation cleanly converts 1-methylcyclohex-3-ene-1-carboxylic acid to 1-methylcyclohexane-1-carboxylic acid [1]. This allows procurement of a single unsaturated precursor to generate both unsaturated and saturated analogs in-house, reducing inventory complexity. The reverse transformation (dehydrogenation of the saturated analog) is energetically unfavorable and not synthetically practical at scale.

RORγT Inhibitor Fragment-Based Drug Discovery and SAR Exploration

The validated incorporation of the 1-methylcyclohex-3-ene-1-carboxylic acid fragment into low-nanomolar RORγT inverse agonists (IC₅₀ = 1–2 nM [2]) provides a direct entry point for medicinal chemists pursuing Th17-mediated autoimmune disease targets. Procurement of this specific acid eliminates the need for de novo synthesis of the quaternary 1-methyl-3-ene carboxylate motif—a non-trivial sequence typically requiring multiple protection and oxidation steps.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Methylcyclohex-3-ene-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.